
2-(Diethylamino)-5,6-dimethyl-4H-1,3-oxazin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Diethylamino)-5,6-dimethyl-4H-1,3-oxazin-4-one is an organic compound with a unique structure that includes both diethylamino and oxazinone functional groups
準備方法
The synthesis of 2-(Diethylamino)-5,6-dimethyl-4H-1,3-oxazin-4-one typically involves the reaction of diethylamine with a suitable precursor under controlled conditions. One common method involves the use of diethylamine and a ketone derivative, followed by cyclization to form the oxazinone ring. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the cyclization process .
化学反応の分析
2-(Diethylamino)-5,6-dimethyl-4H-1,3-oxazin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The diethylamino group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Hydrolysis: The oxazinone ring can be hydrolyzed under acidic or basic conditions to yield corresponding amides or carboxylic acids
科学的研究の応用
2-(Diethylamino)-5,6-dimethyl-4H-1,3-oxazin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of polymers and as a precursor in the synthesis of various industrial chemicals
作用機序
The mechanism of action of 2-(Diethylamino)-5,6-dimethyl-4H-1,3-oxazin-4-one involves its interaction with specific molecular targets. The diethylamino group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their activity. The oxazinone ring can participate in nucleophilic and electrophilic reactions, further influencing biological pathways .
類似化合物との比較
2-(Diethylamino)-5,6-dimethyl-4H-1,3-oxazin-4-one can be compared with similar compounds such as:
2-(Diethylamino)ethanol: Similar in having a diethylamino group but lacks the oxazinone ring.
2-(Diethylamino)ethyl chloride: Contains a diethylamino group but has different reactivity due to the presence of a chloride group.
2-(Diethylamino)ethyl methacrylate: Used in polymer chemistry, similar in having a diethylamino group but different in overall structure and applications .
This compound’s unique combination of functional groups makes it versatile and valuable in various scientific and industrial applications.
特性
CAS番号 |
90062-19-4 |
|---|---|
分子式 |
C10H16N2O2 |
分子量 |
196.25 g/mol |
IUPAC名 |
2-(diethylamino)-5,6-dimethyl-1,3-oxazin-4-one |
InChI |
InChI=1S/C10H16N2O2/c1-5-12(6-2)10-11-9(13)7(3)8(4)14-10/h5-6H2,1-4H3 |
InChIキー |
YLMLCGCPNHSWDW-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C1=NC(=O)C(=C(O1)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(Ethanesulfinyl)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B14394244.png)

![Bicyclo[2.2.2]oct-2-ene, 2-bromo-](/img/structure/B14394251.png)
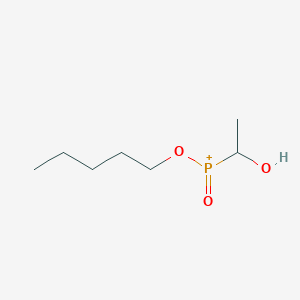
![Bis{2-[(2-hydroxyethyl)(methyl)amino]ethyl} methylarsonite](/img/structure/B14394260.png)
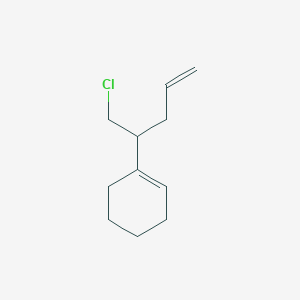
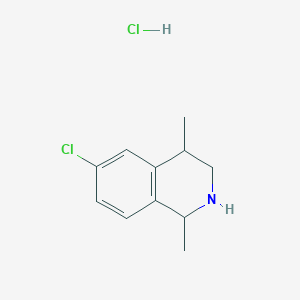
![(1H-Indeno[2,1-b]pyridin-9-yl)(4-nitrophenyl)methanone](/img/structure/B14394274.png)
![2-[Oxo(phenyl)acetyl]benzamide](/img/structure/B14394279.png)
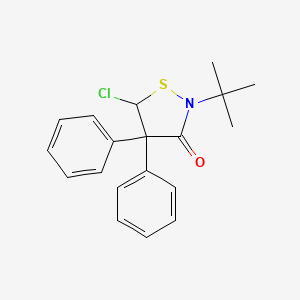
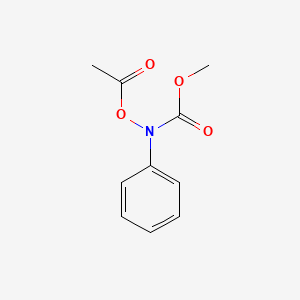
![N,N-Dimethyl-N'-[3-(2-oxo-2-phenylethoxy)phenyl]urea](/img/structure/B14394305.png)

